molecular formula C34H35FN2O5 B163184 Siramesine Fumarate Salt

Siramesine Fumarate Salt

Cat. No.: B163184
M. Wt: 570.6 g/mol
InChI Key: VONJQLKJOYOVBE-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Siramesine fumarate is a small molecule drug that acts as a sigma receptor agonist, specifically targeting the sigma-2 receptor subtype. It was initially developed by H. Lundbeck A/S for the treatment of anxiety and depression. its development was discontinued after clinical trials showed a lack of efficacy in humans . Despite this, siramesine fumarate has shown potential in various scientific research applications, particularly in the fields of oncology and neuroscience .

Mechanism of Action

Target of Action

Siramesine Fumarate Salt primarily targets the σ2 receptor . The σ2 receptor is a subtype of the sigma receptor, which is involved in various cellular processes, including cell proliferation and differentiation, and the modulation of neurotransmission .

Mode of Action

Siramesine is a blood-brain barrier penetrant , selective and potent σ2 receptor agonist . It interacts with its target, the σ2 receptor, and exhibits potent and very long-lasting anxiolytic effects . Additionally, siramesine is a lysosome-destabilizing agent that causes lysosomal cell death in various immortalized and cancer cell lines .

Biochemical Pathways

Siramesine’s interaction with the σ2 receptor and its lysosome-destabilizing activity affect several biochemical pathways. This lysosomotropic agent stimulates mitochondrial membrane potential (MMP) reduction and the production of reactive oxygen species (ROS) . It also disrupts the degradation of autophagy substrates, providing a potential mechanism for its action on glucose uptake .

Pharmacokinetics

It is known that the compound is soluble in dmso , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of Siramesine’s action include the destabilization of lysosomes and mitochondria, leading to cell death . In cancer cells, this can result in the induction of ferroptosis . Moreover, Siramesine has been shown to produce anxiolytic effects without inducing sedation or impairing motor coordination .

Action Environment

Given that siramesine is a blood-brain barrier penetrant , it can be inferred that its action and efficacy may be influenced by factors such as the integrity of the blood-brain barrier and the physiological environment of the brain.

Preparation Methods

The synthesis of siramesine fumarate involves several steps, starting with the preparation of the core structure, which includes a spiro[2-benzofuran-1,4’-piperidine] moiety. The synthetic route typically involves the following steps:

    Formation of the indole derivative: This step involves the reaction of 4-fluorophenylhydrazine with an appropriate ketone to form the indole ring.

    Attachment of the butyl chain: The indole derivative is then reacted with a butyl halide to introduce the butyl chain.

    Formation of the spiro compound: The butylated indole is then reacted with a benzofuran derivative to form the spiro compound.

    Formation of the fumarate salt: Finally, the spiro compound is reacted with fumaric acid to form the fumarate salt.

Chemical Reactions Analysis

Siramesine fumarate undergoes several types of chemical reactions, including:

    Oxidation: Siramesine can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the molecule.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Siramesine fumarate is unique in its high selectivity for sigma-2 receptors. Similar compounds include:

Compared to these compounds, siramesine’s high selectivity for sigma-2 receptors and its potent lysosome-destabilizing effects make it a unique and valuable compound for research in oncology and neuroscience.

Properties

IUPAC Name

(E)-but-2-enedioic acid;1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN2O.C4H4O4/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30;5-3(6)1-2-4(7)8/h1-4,8-15,21H,5-7,16-20,22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONJQLKJOYOVBE-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Siramesine Fumarate Salt
Reactant of Route 2
Siramesine Fumarate Salt
Reactant of Route 3
Siramesine Fumarate Salt
Reactant of Route 4
Siramesine Fumarate Salt
Reactant of Route 5
Siramesine Fumarate Salt
Reactant of Route 6
Siramesine Fumarate Salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.